2-hydroxyphenyl 2,2-dimethylpropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyphenyl 2,2-dimethylpropanoate typically involves the esterification of 2-hydroxyphenol (also known as catechol) with 2,2-dimethylpropanoic acid (pivalic acid). This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
2-hydroxyphenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenyl 2,2-dimethylpropanoic acid.
Reduction: Formation of 2-hydroxyphenyl 2,2-dimethylpropanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-hydroxyphenyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxyphenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenolic compound, which can then interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-hydroxyphenyl acetate: Similar structure but with an acetate group instead of a pivalate group.
2-hydroxyphenyl benzoate: Contains a benzoate group, leading to different chemical properties and reactivity.
2-hydroxyphenyl butyrate: Has a butyrate group, affecting its solubility and biological activity.
Uniqueness
2-hydroxyphenyl 2,2-dimethylpropanoate is unique due to its pivalate group, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and biological systems .
Properties
CAS No. |
511549-30-7 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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